4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-20(21-10-9-17-2-1-11-25-17)15-5-7-16(8-6-15)24-12-19-22-18(13-26-19)14-3-4-14/h1-2,5-8,11,13-14H,3-4,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXLMZTAKLLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the cyclopropyl group, and the coupling of the benzamide moiety. Common reagents used in these steps may include cyclopropylamine, thionyl chloride, and various coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Characterization :
- IR Spectroscopy: Expected C-O stretch (~1250 cm⁻¹) for the methoxy linker , absence of S-H bands (~2500–2600 cm⁻¹) confirming non-thiol tautomers .
- NMR : Thiophene protons (δ 6.8–7.5 ppm), cyclopropane protons (δ 0.5–1.5 ppm), and benzamide carbonyl (δ ~167 ppm in ¹³C NMR) .
Biological Activity
The compound 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 387.5 g/mol. The structure features a thiazole ring, a thiophene moiety, and a benzamide core, which are known for their biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with tubulin, a protein that plays a crucial role in cell division. Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is vital for the development of anticancer agents as it targets rapidly dividing cells.
In Vitro Studies
-
Antiproliferative Activity :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it exhibited submicromolar growth inhibition (GI50 values) in lung cancer (A549) and ovarian cancer (OVACAR-4, OVACAR-5) cell lines.
- A comparative study with known antitumor agents revealed that the compound's GI50 values ranged from 1.06 to 6.51 μM across multiple cell lines, indicating potent activity against tumor growth .
- Mechanistic Insights :
In Vivo Studies
- Tumor Growth Inhibition :
- Toxicity Profile :
Comparative Analysis
To better understand the uniqueness of This compound , it is essential to compare it with structurally similar compounds:
| Compound | Structure | GI50 (μM) | Mechanism |
|---|---|---|---|
| Nocodazole | Tubulin inhibitor | 2.95 | Binds colchicine site |
| Compound A | Thiazole derivative | 5.93 | Inhibits tubulin polymerization |
| Compound B | Benzamide analog | 13.4 | Induces apoptosis |
Case Studies
- Case Study 1 : A study on the efficacy of this compound against prostate cancer xenografts showed promising results with a percentage tumor control (T/C) ranging from 4% to 30% after treatment .
- Case Study 2 : Research involving multidrug-resistant (MDR) cancer cells demonstrated that this compound could overcome resistance mechanisms commonly associated with traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
